molecular formula C15H13N3OS B2906623 2-(Benzylsulfanyl)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 306978-70-1

2-(Benzylsulfanyl)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No.: B2906623
CAS No.: 306978-70-1
M. Wt: 283.35
InChI Key: YPQUZKRWKPCSOM-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted at position 2 with a benzylsulfanyl group and at position 8 with a methyl group. This scaffold is structurally rigid due to its fused bicyclic system, which limits tautomerization and enhances stability .

Properties

IUPAC Name

2-benzylsulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-11-7-8-18-13(9-11)16-14(17-15(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQUZKRWKPCSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a pyridine derivative and a triazine derivative, the cyclization can be induced by heating in the presence of a catalyst.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of a halogenated precursor with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing triazinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzylthiol, sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzylsulfanyl derivatives.

    Substitution: Various substituted pyrido[1,2-a][1,3,5]triazin-4-one derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its heterocyclic structure is often found in bioactive molecules, making it a candidate for drug discovery and development.

Medicine

In medicinal research, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Studies are ongoing to explore its efficacy and safety in various therapeutic areas.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its stability and reactivity make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance binding affinity or selectivity towards specific targets, while the triazinone core can participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is highly versatile, with modifications at positions 2, 7, 8, and 9 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives

Compound Name Substituents (Positions) Key Properties Synthesis Method Biological Relevance Source
2-(Benzylsulfanyl)-8-methyl-4H-pyrido[...]-4-one 2: Benzylsulfanyl; 8: Methyl High lipophilicity; rigid planar structure Alkylation of 2-amino precursor Potential drug candidate (inferred)
7-Chloro-2-thioxo-2,3-dihydro-4H-pyrido[...]-4-one 2: Thioxo; 7: Chloro Polar thioxo group; metabolite in steatosis models Unspecified (metabolite identification) Biomarker for hepatic steatosis
2-Diethylamino-7-(3’-thiophenyl)-4H-pyrido[...]-4-one 2: Diethylamino; 7: 3’-Thiophenyl Enhanced electronic diversity; Suzuki coupling product Suzuki cross-coupling Drug discovery (e.g., kinase inhibition)
2-Cyclohexylamino-9-methyl-4H-pyrido[...]-4-one 2: Cyclohexylamino; 9: Methyl Increased hydrophobicity; mp 176°C Alkylation and cyclization Structural studies
4-Trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-one Core: Pyrimido-pyridazinone; 4: CF₃ Electron-withdrawing CF₃ group; high stability SNAr reaction and cycloaddition Antimicrobial/antiviral applications

Key Observations

Substituent Effects on Lipophilicity and Solubility The benzylsulfanyl group in the target compound enhances lipophilicity compared to polar groups like thioxo (e.g., 7-chloro-2-thioxo analog ). This may improve bioavailability but reduce aqueous solubility.

Synthetic Flexibility The target compound is synthesized via alkylation of 2-amino precursors , whereas analogs like 2-diethylamino-7-aryl derivatives employ Suzuki cross-coupling for aryl introduction . Trifluoromethyl groups are incorporated via cyclocondensation reactions, leveraging the electron-withdrawing nature of CF₃ to stabilize the core .

Biological Implications Thioxo and chloro substituents (e.g., 7-chloro-2-thioxo) correlate with metabolic activity in hepatic models, suggesting roles in lipid metabolism . Aryl and heteroaryl groups (e.g., thiophenyl) at position 7 are linked to kinase inhibition and anticancer activity in related triazinones .

Positional Effects of Methyl Groups Methyl at position 8 (target compound) vs. position 9 (e.g., 2-cyclohexylamino-9-methyl ) alters steric hindrance and molecular planarity, impacting binding to biological targets.

Biological Activity

2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one is a synthetic compound that belongs to the class of pyrido-triazine derivatives. Its molecular formula is C15H13N3OSC_{15}H_{13}N_{3}OS, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Weight : 283.35 g/mol
  • CAS Number : Not specified in the sources
  • Chemical Structure : The compound features a pyrido1,2-atriazin core with a benzylsulfanyl group at the 2-position and a methyl group at the 8-position.

Antiviral and Antimicrobial Properties

Recent studies have indicated that compounds within this class exhibit promising antiviral and antimicrobial activities. Specifically:

  • Antiviral Activity : In plaque-reduction assays, derivatives of pyrido-triazine compounds demonstrated significant antiviral effects. For instance, compounds modified from the base structure showed efficacy against various viral strains, suggesting potential applications in antiviral drug development .
  • Antimicrobial Activity : The agar diffusion method was employed to evaluate the antimicrobial properties of these compounds against pathogenic organisms. Certain derivatives exhibited notable antibacterial and antifungal activities, indicating their potential as therapeutic agents in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of 2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one can be influenced by its structural components. The presence of the benzylsulfanyl group is crucial for enhancing lipophilicity and modulating interaction with biological targets. This relationship underscores the importance of further SAR studies to optimize the compound's efficacy .

Case Studies

Comparative Analysis

The following table summarizes the biological activities of related compounds compared to 2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one:

Compound NameAntiviral ActivityAntimicrobial ActivityNotable Features
2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-oneModerateHighBenzylsulfanyl group enhances activity
8-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-oneHighModerateTrifluoromethyl enhances lipophilicity
7-Methyl-2-(benzylsulfanyl)-4H-pyrido1,2-atriazin-4-oneLowHighStructural variations impact activity

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC to minimize side products.
  • Adjust stoichiometry of alkylating agents (e.g., alkyl anhydrides) to enhance regioselectivity .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:
Essential analytical methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituents (e.g., benzylsulfanyl protons at δ 3.8–4.2 ppm; pyridine protons at δ 6.8–8.7 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused triazine-pyridine system .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ≈ 324.3 g/mol) .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1710 cm⁻¹) and C=N (~1610 cm⁻¹) stretches .

Advanced: How can researchers overcome challenges in cross-coupling reactions involving pyrido-triazinone derivatives?

Answer:
Cross-coupling (e.g., Suzuki-Miyaura) is hindered by poor solubility and steric hindrance. Solutions include:

  • Solvent Optimization : Use dioxane/water (5:1) to enhance reagent solubility .
  • Catalyst Selection : Pd(PPh₃)₄ (0.05 equiv.) improves coupling efficiency for aryl boronic acids .
  • Temperature Control : Reactions at 100°C for 4 hours achieve 52–65% yield .

Q. Example Protocol :

StepConditionsYield
IodinationNaI, H₂O₂, 80°C63%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 100°C58%

Advanced: What advanced techniques validate the compound’s 3D structure and electronic properties?

Answer:

  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C-S bond: ~1.78 Å) using SHELX software .
  • DFT Calculations : Predict HOMO/LUMO energies to assess reactivity (e.g., electron-deficient triazine core) .
  • SC-XRD : Confirm planarity of the fused ring system, critical for π-π stacking in biological interactions .

Advanced: How do substituent modifications (e.g., benzylsulfanyl vs. allylsulfanyl) impact biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Benzylsulfanyl Group : Enhances lipophilicity, improving cell membrane permeability .
  • Methyl Substitution at Position 8 : Stabilizes the molecule via steric effects, reducing metabolic degradation .

Q. Experimental Design :

Synthesize analogs with varying substituents.

Test in vitro against cancer cells (e.g., MGC-803) using apoptosis assays (cleaved caspase-3/7) .

Compare IC₅₀ values to establish SAR trends.

Advanced: How should researchers address contradictions in reported synthetic yields?

Answer:
Yield discrepancies (e.g., 40–70%) arise from:

  • Purity of Intermediates : Use HPLC to ensure >95% purity before subsequent steps .
  • Catalyst Deactivation : Replace Pd catalysts after 3 cycles to maintain efficiency .
  • Reaction Scale : Pilot small-scale reactions (1–3 mmol) before scaling up .

Q. Case Study :

  • Route A (direct coupling) failed due to poor solubility, while Route B (pre-iodination) succeeded .

Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization .
  • Molecular Docking : Simulate binding to ATP pockets (AutoDock Vina) .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis in SK-N-SH cells) .

Q. Key Findings :

  • Triazine derivatives inhibit DNA topoisomerase II, inducing G2/M arrest .

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